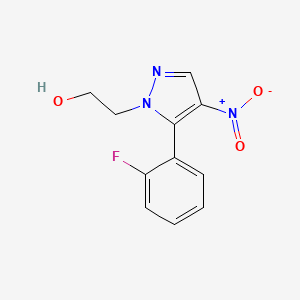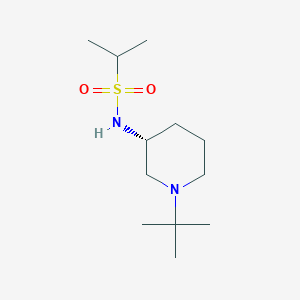
(R)-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the piperidine ring and the tert-butyl group in its structure suggests potential pharmacological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would require consultation of industrial chemistry resources.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Substitution reactions may occur at various positions on the piperidine ring or the tert-butyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: May interact with specific receptors in biological systems.
Medicine
Antibacterial Agents: Sulfonamides are known for their antibacterial properties.
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: Possible applications in the development of new materials.
Agriculture: Use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of ®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide with a broad spectrum of antibacterial activity.
Uniqueness
®-N-(1-(tert-Butyl)piperidin-3-yl)propane-2-sulfonamide is unique due to the presence of the piperidine ring and the tert-butyl group, which may confer specific pharmacological properties and enhance its stability and solubility.
Propiedades
Fórmula molecular |
C12H26N2O2S |
|---|---|
Peso molecular |
262.41 g/mol |
Nombre IUPAC |
N-[(3R)-1-tert-butylpiperidin-3-yl]propane-2-sulfonamide |
InChI |
InChI=1S/C12H26N2O2S/c1-10(2)17(15,16)13-11-7-6-8-14(9-11)12(3,4)5/h10-11,13H,6-9H2,1-5H3/t11-/m1/s1 |
Clave InChI |
QYJDRYAZHXIUTA-LLVKDONJSA-N |
SMILES isomérico |
CC(C)S(=O)(=O)N[C@@H]1CCCN(C1)C(C)(C)C |
SMILES canónico |
CC(C)S(=O)(=O)NC1CCCN(C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


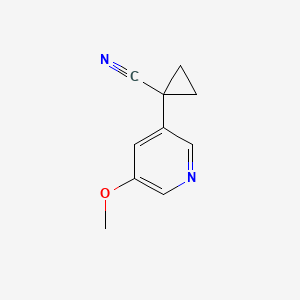
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
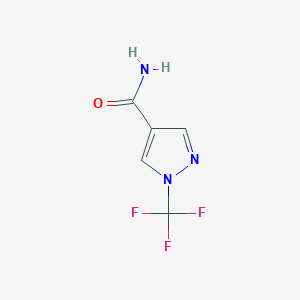

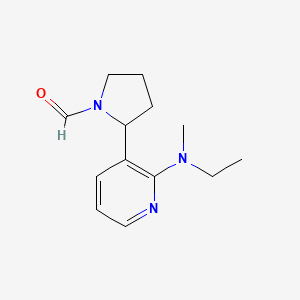
![5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11800912.png)


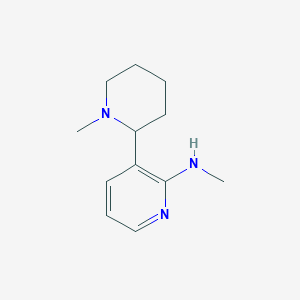
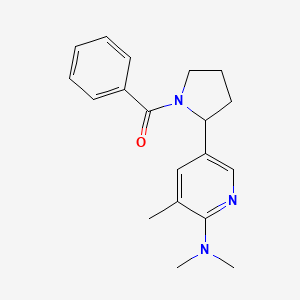
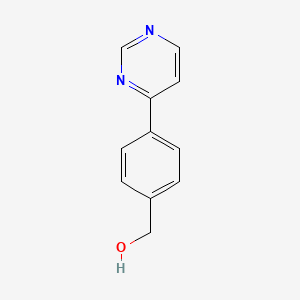
![1-(4-Fluoro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11800949.png)

